Bcl-2-IN-18
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Overview
Description
Bcl-2-IN-18 is a chemical compound that functions as an inhibitor of the B-cell lymphoma 2 protein. The B-cell lymphoma 2 protein is a key regulator of apoptosis, the process of programmed cell death. By inhibiting this protein, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the preparation of a pyrrolo[2,3-b]pyridine derivative, which is then coupled with a sulfonyl chloride derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization steps to obtain the compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
Bcl-2-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Scientific Research Applications
Bcl-2-IN-18 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of the B-cell lymphoma 2 protein and its effects on apoptosis.
Biology: Employed in cell biology research to investigate the role of the B-cell lymphoma 2 protein in cell survival and death.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Mechanism of Action
Bcl-2-IN-18 exerts its effects by binding to the B-cell lymphoma 2 protein, thereby inhibiting its anti-apoptotic function. This inhibition leads to the activation of pro-apoptotic proteins such as BAX and BAK, which promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: Another B-cell lymphoma 2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: A dual inhibitor of B-cell lymphoma 2 and B-cell lymphoma extra-large proteins, used in cancer therapy.
Uniqueness
Bcl-2-IN-18 is unique in its specific binding affinity and selectivity for the B-cell lymphoma 2 protein, making it a valuable tool for studying the precise mechanisms of apoptosis regulation and for developing targeted cancer therapies.
Properties
Molecular Formula |
C20H21ClN2O2S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-cyclohexyl-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C20H21ClN2O2S/c1-26(24,25)17-11-12-19-18(13-17)22-20(14-7-9-15(21)10-8-14)23(19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3 |
InChI Key |
SXKLLDQYUGWEIF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)Cl)C4CCCCC4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.